4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride
Description
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3O4S2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-amino-5,6-dichlorobenzene-1,3-disulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O4S2.ClH/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8;/h1H,9H2,(H2,10,12,13)(H2,11,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDTPKPHRJPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride typically involves the chlorination of 1,3-benzenedisulfonamide followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with different halogen substitution.
5-Amino-4,6-dichloropyrimidine: Shares the dichloro substitution but differs in the core structure.
Uniqueness
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is unique due to its specific halogenation pattern and the presence of both amino and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide hydrochloride is a sulfonamide compound with potential biological activity. This compound is characterized by its unique chemical structure and has been studied for various pharmacological effects. Its molecular formula is and it belongs to a class of drugs known for their antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Cl₃N₃O₄S₂ |
| Molecular Weight | 285.72 g/mol |
| CAS Number | 121-30-2 |
| Appearance | White to almost white powder |
| Melting Point | 257-261 °C |
The biological activity of this compound primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this enzyme, the compound effectively prevents bacterial growth and replication, making it a candidate for antibacterial treatment.
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Helicobacter pylori
The minimum inhibitory concentration (MIC) values have shown promising results, suggesting that it can be effective in lower doses compared to other sulfonamides.
Case Studies
- Efficacy Against Helicobacter pylori : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against H. pylori strains resistant to conventional treatments. Results indicated that it significantly inhibited growth at MIC values lower than those of standard treatments like amoxicillin and clarithromycin .
- Synergistic Effects : Another research article highlighted the synergistic effects when combined with other antibiotics such as tetracycline. The combination therapy showed enhanced antibacterial activity, suggesting a potential for use in multi-drug regimens .
- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as an effective therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests moderate absorption with peak plasma concentrations occurring within 1-2 hours post-administration. It is primarily metabolized in the liver and excreted via the kidneys.
Toxicity and Side Effects
While generally well-tolerated, some studies have reported mild side effects including gastrointestinal disturbances and hypersensitivity reactions. Long-term studies are necessary to fully elucidate the safety profile.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride to ensure stability and safety in laboratory settings?
- Methodological Answer : Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., oxidizing agents). Follow organic reagent classification guidelines: separate from inorganic chemicals and categorize based on functional groups (e.g., sulfonamides). Use airtight glass containers to prevent moisture absorption and degradation. Always wear PPE (gloves, lab coat, goggles) and avoid inhalation or direct contact. Post-experiment, clean surfaces with ethanol to remove residues .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid). Calibrate the system using a certified reference standard. Inject 20 µL of a 1 mg/mL sample solution and compare retention times and peak areas. System suitability criteria include resolution ≥2.0 between the compound and common impurities (e.g., chlorothiazide derivatives) and tailing factor ≤1.4. Quantify impurities using relative response factors (e.g., 0.54 for 4-amino-6-chloro-1,3-benzenedisulfonamide) .
Q. What synthetic routes are reported for this compound, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via sulfonation and chlorination of benzene derivatives. Key intermediates include dichloroacetophenone precursors. Use NMR (¹H/¹³C) to confirm intermediate structures: aromatic protons appear at δ 7.2–7.8 ppm, while sulfonamide NH₂ groups resonate near δ 5.5 ppm. Monitor reaction progress with TLC (silica gel, UV detection) and validate final product purity via elemental analysis (C, H, N, S content) .
Advanced Research Questions
Q. How do researchers resolve discrepancies in reported inhibitory activity of this compound across enzyme assays?
- Methodological Answer : Variability may arise from impurities (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide, a common byproduct) or assay conditions. Conduct parallel assays with purified batches (≥98% HPLC purity) and standardized buffers (pH 7.4, 25°C). For carbonic anhydrase inhibition, compare IC₅₀ values using stopped-flow CO₂ hydration assays versus esterase activity measurements. Cross-validate with mass spectrometry to rule out adduct formation .
Q. What strategies mitigate interference from degradation products during stability studies of this compound?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation pathways via LC-MS. Identify major degradants (e.g., hydrolyzed sulfonamides or dechlorinated species) and optimize storage conditions (lyophilization, inert atmosphere). Use deuterated solvents in stability-indicating HPLC methods to enhance peak resolution for polar degradants .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound enhance metabolic tracing in pharmacokinetic studies?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the benzene ring) via precursor-directed biosynthesis. Use LC-MS/MS to track labeled metabolites in plasma/tissue samples. For quantitative analysis, apply stable isotope dilution with a ¹⁵N-labeled internal standard. This approach improves sensitivity in detecting low-abundance metabolites and reduces matrix effects .
Q. What computational modeling approaches predict the binding affinity of this compound to carbonic anhydrase isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 1CA2). Parameterize the compound’s sulfonamide group for zinc coordination. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). Compare results across isoforms (e.g., CA IX/XII) to assess selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in aqueous versus organic solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or pH-dependent ionization. Characterize crystalline forms via X-ray diffraction and measure solubility in buffered solutions (pH 2–10). For organic solvents (e.g., DMSO), pre-saturate with nitrogen to exclude moisture. Use shake-flask method with HPLC quantification to obtain equilibrium solubility data .
Q. Why do toxicity profiles of this compound vary between in vitro and in vivo models, and how can this be reconciled?
- Methodological Answer : In vitro assays (e.g., nephrotoxicity in rat proximal tubule cells) may lack metabolic activation. Co-incubate with liver microsomes to simulate hepatic metabolism. For in vivo studies (e.g., Fischer 344 rats), monitor urinary sulfonamide excretion and compare with plasma pharmacokinetics. Adjust dosing regimens to account for species-specific clearance rates .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> Chromatography | |
| Solubility (Water, 25°C) | 0.1 mg/mL | Shake-flask + HPLC | |
| Carbonic Anhydrase IC₅₀ | 12 nM (CA II) | Stopped-flow CO₂ hydration | |
| Degradation T½ (40°C/75% RH) | 180 days | Accelerated stability study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
